ImPyPyPy-Dp trifluoroacetate
Description
Historical Development and Evolution of Designed DNA-Binding Ligands
The development of sequence-specific DNA-binding ligands has its roots in the study of natural products like netropsin (B1678217) and distamycin A. sci-hub.setcichemicals.com These molecules, composed of N-methylpyrrole (Py) residues, were found to bind to the minor groove of DNA, primarily at A,T-rich sequences. sci-hub.setcichemicals.com This discovery sparked the idea of creating synthetic ligands with programmable sequence specificity.
A significant breakthrough came from the Dervan group, who systematically studied the DNA binding properties of synthetic oligomers of N-methylpyrrole (Py) and N-methylimidazole (Im). researchgate.netnih.gov This research led to the formulation of "pairing rules" that govern the sequence-specific recognition of DNA by these polyamides. sci-hub.se The evolution of these ligands has progressed from simple linear molecules to more complex architectures like hairpin and cyclic polyamides, which exhibit enhanced affinity and specificity. caltech.educaltech.edupnas.orgacs.org The development of solid-phase synthesis methods has greatly facilitated the creation of a wide variety of polyamide structures. google.com
Overview of Minor Groove Binding Polyamides
Pyrrole-imidazole polyamides are designed to fit snugly within the minor groove of B-form DNA. nih.gov Their crescent shape complements the curvature of the DNA helix, allowing for intimate contact with the floor of the groove. researchgate.net These molecules typically bind as antiparallel dimers, with each polyamide strand interacting with one of the DNA strands. caltech.educaltech.edu
The binding is driven by a combination of hydrogen bonding, van der Waals interactions, and electrostatic forces. The specificity of recognition arises from the pattern of hydrogen bonds formed between the polyamide and the edges of the Watson-Crick base pairs. acs.org The modular nature of these polyamides, built from repeating pyrrole (B145914) and imidazole (B134444) units, allows for the rational design of molecules that can target a wide range of DNA sequences. nih.govacs.org
Fundamental Principles of Sequence Specificity in DNA Recognition
The ability of pyrrole-imidazole polyamides to recognize specific DNA sequences is based on a set of well-established pairing rules. sci-hub.se These rules dictate how pairs of pyrrole and imidazole rings on adjacent polyamide strands recognize specific base pairs in the DNA minor groove:
An Imidazole/Pyrrole (Im/Py) pair on the polyamide specifically recognizes a Guanine (B1146940)•Cytosine (G•C) base pair. nih.govcaltech.edu The nitrogen atom at the 3-position of the imidazole ring acts as a hydrogen bond acceptor, interacting with the exocyclic amino group of guanine. nih.gov
A Pyrrole/Imidazole (Py/Im) pair recognizes a Cytosine•Guanine (C•G) base pair. caltech.edu
A Pyrrole/Pyrrole (Py/Py) pair is degenerate and recognizes both Adenine (B156593)•Thymine (B56734) (A•T) and Thymine•Adenine (T•A) base pairs. nih.govcaltech.edu
These rules have been validated by numerous biophysical and structural studies, including NMR and X-ray crystallography. acs.org By arranging the sequence of pyrrole and imidazole units in the polyamide chain, researchers can program the molecule to bind to a predetermined DNA sequence. nih.gov
Academic Research Focus on ImPyPyPy-Dp and Analogous Polyamide Architectures
The polyamide ImPyPyPy-Dp is a well-studied example of a 2:1 binding motif, where two molecules of the polyamide bind side-by-side in an antiparallel fashion to the DNA minor groove. acs.org Specifically, the ImPyPy-Dp polyamide has been shown to bind to the mixed A,T/G,C sequence 5'-(A,T)G(A,T)C(A,T)-3' as a side-by-side antiparallel dimer. acs.org
Research on ImPyPyPy-Dp and its analogs has been instrumental in refining the understanding of polyamide-DNA interactions. Studies have explored various aspects, including:
Thermodynamics of Binding: Isothermal titration calorimetry and other techniques have been used to dissect the enthalpic and entropic contributions to binding affinity and specificity. pnas.org
Kinetics of Interaction: Stopped-flow fluorescence assays have revealed the association and dissociation rate constants, providing insights into how covalent linkage in hairpin and cyclic structures affects binding kinetics. caltech.edunih.gov
Structural Modifications: The effects of different linkers (e.g., γ-aminobutyric acid), terminal groups, and the introduction of chirality have been systematically investigated to improve affinity, specificity, and cellular uptake. caltech.educaltech.eduresearchgate.netacs.orgnih.gov
Expanding the Recognition Repertoire: Efforts have been made to design polyamides that can recognize all four Watson-Crick base pairs unambiguously and even target contiguous G•C base pairs. caltech.eduacs.org
Biological Applications: Researchers are exploring the use of these polyamides to regulate gene expression by targeting promoter regions and to act as artificial transcription factors. sci-hub.seresearchgate.netnih.gov
The trifluoroacetate (B77799) salt form of ImPyPyPy-Dp is commonly used in research due to its solubility in organic solvents and its suitability for purification by techniques like HPLC. evitachem.comcore.ac.uk
Data Tables
Table 1: Physicochemical Properties of ImPyPyPy-Dp trifluoroacetate
| Property | Value | Source |
| Molecular Formula | C30H37F3N10O6 | calpaclab.com |
| Molecular Weight | 690.685 g/mol | calpaclab.com |
| CAS Number | 1208077-73-9 | calpaclab.com |
| Appearance | White powder | core.ac.uk |
| Solubility | Soluble in organic solvents | evitachem.com |
Table 2: DNA Binding Characteristics of ImPyPyPy-Dp and Related Polyamides
| Polyamide | Target DNA Sequence | Binding Affinity (Ka) | Key Findings | Source |
| ImPyPy-Dp (dimer) | 5'-(A,T)G(A,T)C(A,T)-3' | - | Binds as a side-by-side antiparallel dimer. | acs.org |
| ImPyPyPy-γ-PyPyPyPy-β-Dp (hairpin) | Consensus: 5'-WGWWCW-3' (W=A or T) | High (nanomolar range) | Preferentially selects consensus recognition sites. | nih.govacs.org |
| ImPyPy-γ-PyPyPy-β-Dp (hairpin) | 5'-TGTTA-3' | Ka ≈ 1-2 x 10^8 M⁻¹ | Binding is enthalpically driven. | pnas.org |
| cyclo-(γ-ImPyPyPy-(R)H2Nγ-ImPyPyPy-) | 5'-AGTACT-3' | 7.6 x 10^10 M⁻¹ | Significant affinity enhancement with cyclic structure. | acs.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[5-[[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylimidazole-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N10O4.C2HF3O2/c1-34(2)10-7-8-30-25(39)21-12-18(15-36(21)4)31-26(40)22-13-19(16-37(22)5)32-27(41)23-14-20(17-38(23)6)33-28(42)24-29-9-11-35(24)3;3-2(4,5)1(6)7/h9,11-17H,7-8,10H2,1-6H3,(H,30,39)(H,31,40)(H,32,41)(H,33,42);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDFUTXBGJDZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37F3N10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanisms of Dna Binding and Sequence Specific Recognition by Impypypy Dp Analogs
Minor Groove Binding Modes and Contact Points
The binding of Py-Im polyamides is a non-covalent process driven by a combination of forces, including hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions occur between the polyamide and the atoms lining the floor and walls of the DNA minor groove.
The primary determinant of sequence specificity for Py-Im polyamides is the formation of hydrogen bonds between the amide groups and heterocyclic rings of the polyamide and the edges of the DNA base pairs exposed on the minor groove floor. The N-H of the polyamide's amide backbones can form hydrogen bonds with the N3 of adenine (B156593) and the O2 of thymine (B56734) and cytosine.
The specificity is encoded by the side-by-side pairing of the N-methylimidazole (Im) and N-methylpyrrole (Py) aromatic rings. An imidazole (B134444) ring on the polyamide presents a nitrogen atom (N3) that can act as a hydrogen bond acceptor for the exocyclic amine (N2) of a guanine (B1146940) (G) base. Conversely, a pyrrole (B145914) ring in the same position lacks this acceptor and creates a steric clash with the guanine amine. This fundamental interaction allows an Im/Py pairing to specifically recognize a G-C base pair. rsc.orgresearchgate.net Structural studies have confirmed that this hydrogen bond between the imidazole nitrogen and the guanine's exocyclic amine is a key component of G-C recognition. rsc.org
| Polyamide Component | Interaction Type | DNA Base Atom | Recognized Base |
|---|---|---|---|
| Amide N-H | H-bond Donor | Adenine N3 / Thymine O2 | A / T |
| Imidazole N3 | H-bond Acceptor | Guanine N2-H | G |
| Pyrrole C-H | Steric Clash (No H-bond) | Guanine N2-H | (Disfavors G) |
Electrostatic forces play a crucial role in the initial attraction and stabilization of the polyamide-DNA complex. The DNA backbone is polyanionic due to its phosphodiester linkages, creating a negative electrostatic potential in the minor groove. The ImPyPyPy-Dp molecule features a C-terminal N,N-dimethylaminopropylamide (Dp) group, which is cationic at physiological pH. researchgate.net
In addition to hydrogen bonds and electrostatic forces, lone-pair-pi (lp-π) interactions are believed to contribute to the stability of the polyamide-DNA complex. These interactions occur when an atom with a lone pair of electrons (like the oxygen in a carbonyl group or the nitrogen in an aromatic ring) is positioned over the face of a π-system, such as the aromatic rings of the DNA bases. rsc.orgnih.gov
Modular Specificity in DNA Sequence Recognition
The design of molecules like ImPyPyPy-Dp trifluoroacetate (B77799) is rooted in a set of established "pairing rules" that govern the recognition of specific DNA base pairs. This modular approach allows for the rational design of polyamides to target a wide array of DNA sequences.
The foundation of sequence-specific recognition by Py-Im polyamides lies in a simple code where antiparallel, side-by-side pairings of the heterocyclic rings target specific Watson-Crick base pairs. nih.govnih.gov These rules, developed primarily by the Dervan group, form the basis for designing polyamides to bind predetermined DNA sequences. nih.gov
The core principles are:
An Imidazole/Pyrrole (Im/Py) pairing specifically recognizes a G-C base pair.
A Pyrrole/Imidazole (Py/Im) pairing specifically recognizes a C-G base pair.
A Pyrrole/Pyrrole (Py/Py) pairing is degenerate, recognizing both A-T and T-A base pairs. nih.gov
Using these rules, a hairpin polyamide like ImPyPyPy-Dp, which folds back on itself, can be designed to target a specific sequence. For instance, the ImPyPyPy subunit would be programmed to recognize a 5'-WGGWW-3' sequence (where W is A or T), with the Im ring targeting the G base.
| Polyamide Ring Pair | Target DNA Base Pair | Key Interaction |
|---|---|---|
| Imidazole / Pyrrole (Im/Py) | Guanine - Cytosine (G-C) | H-bond between Imidazole N3 and Guanine N2 |
| Pyrrole / Imidazole (Py/Im) | Cytosine - Guanine (C-G) | H-bond between Imidazole N3 and Guanine N2 (on opposite strand) |
| Pyrrole / Pyrrole (Py/Py) | Adenine - Thymine (A-T) or Thymine - Adenine (T-A) | Degenerate recognition via H-bonds and shape complementarity |
A limitation of the basic Py-Im toolkit is the inability of the Py/Py pair to distinguish between A·T and T·A base pairs. nih.gov To overcome this degeneracy and achieve recognition of all four Watson-Crick base pairs, modified aromatic rings have been introduced.
One successful strategy involves the use of N-methyl-3-hydroxypyrrole (Hp) . nih.gov The addition of the hydroxyl group allows for specific discrimination based on its ability to form a critical hydrogen bond. The pairing rules were thus expanded:
A Hydroxypyrrole/Pyrrole (Hp/Py) pair specifically recognizes a T-A base pair.
A Pyrrole/Hydroxypyrrole (Py/Hp) pair specifically recognizes an A-T base pair.
The structural basis for this specificity comes from a distinct hydrogen bond formed between the hydroxyl group of Hp and the O2 of thymine, combined with shape-selective recognition of the asymmetric cleft between the thymine O2 and adenine C2 atoms on the minor groove floor. nih.gov
A second strategy involves modifying the N-terminal ring of the polyamide. For example, replacing the typical pyrrole with a 3-substituted-thiophene-2-carboxamide residue can create a preference for T·A over A·T. nih.gov This specificity arises from the shape and steric properties of the substituted thiophene, which projects its substituent (e.g., methoxy (B1213986) or chloro) toward the floor of the minor groove, creating a better fit at a T·A base pair. nih.gov
| Polyamide Ring Pair / Modification | Target DNA Base Pair | Mechanism of Discrimination |
|---|---|---|
| Hydroxypyrrole / Pyrrole (Hp/Py) | Thymine - Adenine (T-A) | Specific H-bond from Hp hydroxyl to Thymine O2; Shape selectivity. nih.gov |
| Pyrrole / Hydroxypyrrole (Py/Hp) | Adenine - Thymine (A-T) | Shape selectivity and H-bond network. nih.gov |
| N-terminal 3-Methoxy-Thiophene / Pyrrole | Thymine - Adenine (T-A) | Shape-selective recognition via projection of the methoxy group. nih.gov |
Molecular Determinants of Binding Affinity and Specificity
Influence of Polyamide Curvature and Planarity
The three-dimensional structure of a polyamide, particularly its curvature and planarity, is a crucial factor for effective binding within the DNA minor groove. The minor groove of DNA possesses a natural curvature, and for a polyamide to bind with high affinity, its own shape must complement this structure. nih.gov Polyamides with a shape that is too curved or too linear relative to the target DNA sequence will exhibit reduced or no binding. nih.govnih.gov
Research has shown that standard Py-Im polyamides tend to be "overcurved" in relation to the DNA helix. nih.gov This intrinsic curvature can be modulated to improve binding. For instance, longer polyamides may experience a decrease in binding affinity because their extended backbone no longer matches the curvature of the DNA minor groove. rsc.org To counteract this, aliphatic amino acids like β-alanine can be incorporated into the polyamide chain. These flexible linkers help to "reset" the ligand's curvature, allowing it to better conform to the helical structure of the DNA and enabling the specific recognition of longer base pair sequences. nih.govrsc.org
| Polyamide Feature | Impact on DNA Binding | Research Finding |
| Curvature Match | High binding affinity | Polyamides whose curvature complements the DNA minor groove bind strongly. nih.govnih.gov |
| Curvature Mismatch | Reduced or no binding | Molecules that are too curved or too linear fit poorly in the minor groove, leading to weak binding. nih.govnih.gov |
| Increased Planarity | Slower association rate | An increase in the number of planar imidazole rings reduces the rate of binding (ka) as the molecule must change conformation to fit the helical DNA groove. nih.gov |
| Flexible Linkers | Improved binding for longer polyamides | Incorporating units like β-alanine can "reset" the polyamide's curvature, enabling better recognition of extended DNA sequences. nih.govrsc.org |
Impact of Imidazole Ring Number and Position on Specificity
The sequence specificity of Py-Im polyamides is primarily controlled by the linear sequence of the imidazole and pyrrole amino acids. caltech.edu The specific recognition of base pairs arises from the formation of hydrogen bonds and steric interactions between the edges of the heterocyclic rings and the floor of the DNA minor groove. researchgate.net
The number and position of imidazole rings are critical for targeting specific DNA sequences. According to the established "pairing rules" for 2:1 polyamide-DNA complexes, an Im/Py pair (an imidazole on one polyamide strand facing a pyrrole on the other) specifically recognizes a G-C base pair. nih.gov This specificity is attributed to a putative hydrogen bond between the N3 of the imidazole ring and the exocyclic 2-amino group of guanine. google.com Conversely, a Py/Im pair targets a C-G base pair, while a Py/Py pair is degenerate, recognizing both A-T and T-A base pairs. caltech.edugoogle.com
While the number of imidazole rings influences binding kinetics by affecting planarity, it is their strategic placement that dictates sequence specificity. nih.gov Altering the sequence of Im and Py rings within the polyamide chain changes the DNA sequence it will target. caltech.edu For example, a hairpin-linked polyamide with two imidazole rings and four pyrrole rings can be designed to bind to sequences of the form C-AT-G. researchgate.net
Kinetic studies have shown that while the number of imidazole rings significantly impacts the association rate constant (ka), the dissociation rate constant (kd) remains largely unaffected. nih.gov This indicates that once the polyamide is bound, the stability of the complex is comparable regardless of the number of Im rings, but the process of achieving that bound state is sensitive to the molecule's composition and planarity. nih.gov
| Ring Pairing (in 2:1 complex) | Target Base Pair | Basis of Specificity |
| Imidazole / Pyrrole (Im/Py) | G-C | Hydrogen bond between imidazole N3 and guanine's exocyclic amine. google.com |
| Pyrrole / Imidazole (Py/Im) | C-G | Specific recognition of the C-G base pair in the minor groove. nih.gov |
| Pyrrole / Pyrrole (Py/Py) | A-T or T-A | Degenerate recognition for A-T and T-A base pairs. caltech.edu |
| Hydroxypyrrole / Pyrrole (Hp/Py) | T-A | Can distinguish T-A from A-T base pairs. duke.edu |
Analysis of Polyamide Dimerization and DNA Binding Architectures (e.g., Side-by-Side Antiparallel Dimers)
Pyrrole-imidazole polyamides achieve high affinity and specificity for their target DNA sequences by binding in the minor groove as cooperative dimers. caltech.edu The most common and well-characterized binding architecture is the side-by-side antiparallel dimer. caltech.edugoogle.com In this 2:1 motif, two polyamide molecules lie next to each other in the minor groove, with their N-termini and C-termini oriented in opposite directions. caltech.edu This antiparallel arrangement allows for the specific pairing of heterocyclic rings from each monomer to "read" the sequence of DNA base pairs on the floor of the groove. google.com
The formation of these dimeric complexes is a key feature of DNA recognition. Polyamides such as ImPyPyPy-Dp are explicitly designed to bind as side-by-side antiparallel dimers to recognize their target sequences. google.com The stability and specificity of this binding are significantly enhanced by covalently linking the two polyamide strands. This creates a "hairpin" motif, where a flexible linker, often γ-aminobutyric acid (GABA), connects the C-terminus of one polyamide unit to the N-terminus of the other. caltech.edu This covalent linkage pre-organizes the molecule for binding, leading to a substantial increase in affinity—often up to 100-fold—compared to the individual, unlinked polyamide strands. rsc.orgcaltech.edu The six-ring hairpin polyamide ImPyPy-γ-PyPyPy-Dp, for example, was found to have a 300-fold enhancement in binding to its target site compared to the unlinked ImPyPy and PyPyPy components. caltech.edu
While the hairpin is a dominant architecture, other motifs exist. For instance, certain polyamides can bind in an "extended" conformation, where two molecules bind as intermolecular dimers without a covalent hairpin linker. caltech.edu The choice of linker between polyamide subunits is critical; γ-aminobutyric acid effectively promotes the hairpin conformation, while shorter linkers like β-alanine or glycine (B1666218) tend to favor the extended binding motif. caltech.edu The stoichiometry of binding can also vary, with some studies indicating that multiple polyamide molecules can bind to a single recognition site, suggesting more complex binding models beyond a simple 1:1 or 2:1 interaction. researchgate.net
Kinetic and Thermodynamic Characterization of Polyamide Dna Interactions
Surface Plasmon Resonance (SPR) Assay for Kinetic Constant Determination
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor biomolecular interactions in real-time. nih.govnih.gov The method is highly sensitive and relies on changes in the refractive index at the surface of a metal film, typically gold, upon the binding of an analyte to a ligand immobilized on the surface. nih.govyoutube.com In the context of polyamide-DNA interactions, a DNA oligonucleotide containing the target sequence is typically immobilized on the sensor chip, and the polyamide solution is flowed over the surface. nih.govyoutube.com The SPR instrument records the binding and dissociation events continuously, generating a sensorgram that allows for the calculation of kinetic, affinity, and thermodynamic measurements. nih.gov
The association rate constant, or on-rate (ka), quantifies the rate at which the polyamide binds to its DNA target. It is a measure of the fraction of binding sites that are occupied per unit of time under a specific concentration of the polyamide. This phase is observed in an SPR sensorgram as a curve representing the increase in signal as the polyamide associates with the immobilized DNA.
Studies on various Py-Im polyamides have shown that the association rate can be influenced by the specific sequence of pyrrole (B145914) and imidazole (B134444) rings within the molecule. For instance, research has indicated that the association rate (ka) of Py-Im polyamides with their target DNA tends to decrease as the number of imidazole (Im) rings in the polyamide structure increases. This suggests that the structural conformation and hydrogen bonding capabilities of the polyamide play a significant role in the initial recognition and binding process with the DNA minor groove.
The dissociation rate constant, or off-rate (kd), measures the stability of the polyamide-DNA complex. It represents the rate at which the complex breaks apart once the flow of the polyamide solution is stopped and replaced with a buffer. This is visualized on an SPR sensorgram as the decay of the signal over time. A lower kd value signifies a more stable complex and a longer residence time of the polyamide on the DNA, which is often a desirable characteristic for therapeutic applications requiring sustained gene regulation.
Equilibrium Binding Constant Determination
The equilibrium association constant (Ka) is the ratio of the association rate constant to the dissociation rate constant (ka/kd). It reflects the equilibrium between the bound and unbound states. A higher Ka value indicates a stronger binding affinity, meaning the polyamide has a high propensity to form a complex with its target DNA sequence. Polyamides are known to bind their target sequences with high affinity, often in the nanomolar range. researchgate.net
| DNA Target Duplex | Binding Site Sequence | ΔG° (kcal/mol) at 20°C |
|---|---|---|
| Duplex 1 (Match) | 5'-TGTTA-3' | -10.4 |
| Duplex 2 (Mismatch) | 5'-TGGTA-3' | -8.9 |
| Duplex 3 (Mismatch) | 5'-TATTA-3' | -8.8 |
Data derived from a thermodynamic characterization study of the similar polyamide ImPyPy-γ-PyPyPy-β-Dp. caltech.edu
The dissociation equilibrium constant (KD) is the reciprocal of the association constant (1/Ka) and is also calculated as kd/ka. It is often more intuitively used to describe binding affinity, as a lower KD value corresponds to a higher affinity. The KD represents the concentration of polyamide at which half of the DNA binding sites are occupied at equilibrium. For effective biological activity, polyamides are typically designed to have KD values in the low nanomolar to picomolar range.
Using the Gibbs free energy data from the table above for the analogous polyamide ImPyPy-γ-PyPyPy-β-Dp , the KD values can be calculated to illustrate the affinity for its target sequences.
| DNA Target Duplex | Binding Site Sequence | Calculated KD (M) at 20°C |
|---|---|---|
| Duplex 1 (Match) | 5'-TGTTA-3' | 2.0 x 10-8 |
| Duplex 2 (Mismatch) | 5'-TGGTA-3' | 2.0 x 10-7 |
| Duplex 3 (Mismatch) | 5'-TATTA-3' | 2.4 x 10-7 |
KD values are calculated from the ΔG° data presented for the similar polyamide ImPyPy-γ-PyPyPy-β-Dp using the formula ΔG° = RTln(KD). caltech.edu
Thermodynamic Insights into Polyamide-DNA Binding
A complete thermodynamic profile, including changes in enthalpy (ΔH°) and entropy (ΔS°), provides deeper insight into the molecular forces driving the binding event. Thermodynamic characterization of the similar hairpin polyamide ImPyPy-γ-PyPyPy-β-Dp reveals that its preferential binding to the correct match site (5'-TGTTA-3') is primarily driven by a favorable change in enthalpy. caltech.edu The reduced affinity for single base-pair mismatch sites is due to a less favorable binding enthalpy, indicating that the specificity is enthalpically controlled. caltech.edu
This enthalpic discrimination suggests that the formation of specific, highly stable hydrogen bonds and optimized van der Waals contacts between the polyamide and the floor of the DNA minor groove is the principal force behind sequence recognition. caltech.edu The change from a correct G•C base pair to a mismatch A•T or vice versa disrupts this optimal energetic fit, resulting in a significant enthalpic penalty. caltech.edu
| DNA Target Duplex | Binding Site Sequence | ΔH° (kcal/mol) | -TΔS° (kcal/mol) at 20°C |
|---|---|---|---|
| Duplex 1 (Match) | 5'-TGTTA-3' | -26.7 | 16.3 |
| Duplex 2 (Mismatch) | 5'-TGGTA-3' | -24.6 | 15.7 |
| Duplex 3 (Mismatch) | 5'-TATTA-3' | -24.4 | 15.6 |
Thermodynamic data for the binding of the similar polyamide ImPyPy-γ-PyPyPy-β-Dp. caltech.edu
The data demonstrates that while binding is entropically unfavorable (as is common for processes that involve the association of two molecules into a more ordered complex), the large, favorable enthalpy of binding to the match site overcomes this penalty, driving the interaction and conferring specificity. caltech.edu
Correlation between Polyamide Torsion Angles and Association Rate Constants
The kinetic profile of polyamide-DNA interactions, particularly the association rate constant (kₐ), is significantly influenced by the conformational geometry of the polyamide chain. The inherent twist and flexibility of the polyamide, governed by the torsion angles between its constituent aromatic rings (N-methylpyrrole, Py, and N-methylimidazole, Im), play a crucial role in the kinetics of binding to the helical minor groove of DNA.
Research into a series of hairpin pyrrole-imidazole polyamides has revealed a distinct correlation between the number of imidazole units in the polyamide and its association rate with target DNA sequences. nih.govnih.gov Studies utilizing surface plasmon resonance (SPR) have demonstrated that the association rate (kₐ) of these polyamides decreases as the number of Im rings increases. nih.govkyoto-u.ac.jp This phenomenon is rooted in the structural differences between Py and Im rings and the conformational energy required for the polyamide to adopt a shape complementary to the DNA minor groove.
Density functional theory (DFT) calculations have shown that the dihedral angle of a Py amide carbonyl is approximately 14-18°, whereas the corresponding angle for an Im ring is significantly smaller. nih.govkyoto-u.ac.jp This indicates that incorporating Im residues leads to a more planar, rigid, and less curved polyamide structure. nih.govoup.com The minor groove of B-form DNA possesses a natural helical twist. Consequently, a polyamide must adopt a complementary twisted conformation to bind effectively. nih.govnih.gov For polyamides with higher Im content, the transition from their intrinsically planar ground-state conformation to the twisted, DNA-bound state requires a larger and more energetically costly conformational change. oup.com This increased energy barrier for the conformational adjustment results in a slower association rate. nih.govnih.gov
This principle is illustrated by the kinetic and thermodynamic data for a series of five hairpin eight-ring Py-Im polyamides, where the number of Im rings is systematically varied. While the dissociation rates (k subscript d) remain relatively consistent across the series, the association rates (kₐ) show a clear downward trend as the number of Im rings increases. nih.govkyoto-u.ac.jp
| Polyamide | Sequence | kₐ (M⁻¹s⁻¹) | k subscript d (s⁻¹) | Kₐ (M⁻¹) | ΔG° (kcal/mol) |
|---|---|---|---|---|---|
| 1 | PyPyPyPy-γ-PyPyPyPy-β-Dp | 2.9 x 10⁵ | 0.0039 | 7.4 x 10⁷ | -11.7 |
| 2 | ImPyPyPy-γ-ImPyPyPy-β-Dp | 1.5 x 10⁵ | 0.0042 | 3.6 x 10⁷ | -11.5 |
| 3 | ImImPyPy-γ-ImImPyPy-β-Dp | 3.9 x 10⁴ | 0.014 | 2.8 x 10⁶ | -10.2 |
| 4 | ImPyImPy-γ-ImPyImPy-β-Dp | 2.3 x 10⁴ | 0.0068 | 3.4 x 10⁶ | -10.0 |
| 5 | ImImImPy-γ-ImImImPy-β-Dp | 1.2 x 10⁴ | 0.0083 | 1.4 x 10⁶ | -9.9 |
This table summarizes kinetic and thermodynamic data from studies on five hairpin eight-ring Py-Im polyamides, demonstrating the inverse relationship between the number of Imidazole (Im) rings and the association rate constant (kₐ). Data sourced from references nih.govkyoto-u.ac.jp.
The structural impact of Im incorporation is further quantified by calculating the end-to-end N-to-N distances of four-ring polyamide segments. As the number of Im units increases, the molecule becomes less curved, resulting in a shorter N-to-N distance. kyoto-u.ac.jp
| Four-Ring Polyamide Segment | N-to-N Distance (Å) |
|---|---|
| PyPyPyPy | 15.59 |
| ImPyPyPy | 14.83 |
| PyPyImPy | 13.72 |
| ImPyImPy | 12.91 |
| ImImImIm | 10.64 |
Advanced Theoretical and Computational Studies of Impypypy Dp and Dna Complexes
Density Functional Theory (DFT) Calculations for Polyamide Conformation and Interactions
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For polyamides such as ImPyPyPy-Dp, DFT calculations are instrumental in determining the molecule's intrinsic conformational preferences, independent of the DNA target. These calculations help to understand the inherent shape and flexibility of the polyamide, which are critical for its ability to bind within the minor groove.
Additionally, DFT can predict the distances between nitrogen atoms (N-to-N distances) within the polyamide chain, providing a measure of the ligand's length and phasing relative to the DNA base pairs.
Table 1: Representative Dihedral Angles in Pyrrole-Imidazole Polyamides Predicted by DFT Illustrative data based on general findings for the class of compounds.
| Parameter | Predicted Value Range | Significance |
| Py-Amide Dihedral Angle | 14° – 20° | Contributes to the overall curvature and fit within the DNA minor groove. |
| Im-Amide Dihedral Angle | 5° – 15° | A smaller angle compared to Py-amides, indicating increased planarity. |
| N-to-N Distance (adjacent rings) | 3.8 – 4.2 Å | Determines the phasing of the polyamide rings relative to DNA base pairs. |
The inherent shape of a Py-Im polyamide is a key determinant of its DNA-binding potential. DFT calculations are used to analyze the stable conformational states of ImPyPyPy-Dp. These studies reveal that such polyamides naturally adopt a curved or crescent-shaped geometry that complements the structure of the DNA minor groove. This pre-organized conformation is thought to reduce the entropic penalty upon binding, contributing to high binding affinity. The analysis can distinguish between various low-energy conformations, such as extended or more compact helical structures, and assess their relative stabilities.
Ab Initio Quantum Chemical Calculations for Structural Prediction
Ab initio (Latin for "from the beginning") quantum chemical methods are another class of "first-principles" calculations that solve the electronic Schrödinger equation without empirical parameters. These methods, such as Hartree-Fock and post-Hartree-Fock approaches, are often more computationally demanding than DFT but can provide highly accurate predictions for smaller molecular systems.
For the ImPyPyPy-Dp–DNA complex, ab initio calculations are typically employed to study a fragment of the system, such as the interaction of a single Im or Py ring with a DNA base pair (e.g., an Im-Py pair with a G-C base pair). These calculations yield precise information on the geometry and energy of the hydrogen bonds that are fundamental to the DNA recognition process. By providing a detailed picture of these core interactions, ab initio methods help validate and refine the "pairing rules" that guide the design of sequence-specific polyamides.
Molecular Dynamics (MD) Simulations of Polyamide-DNA Systems
While quantum chemical methods are excellent for static structures and small systems, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of large biomolecular complexes over time. In MD simulations, the ImPyPyPy-Dp polyamide is placed with its target DNA sequence in a simulated box of water and ions, and the movements of every atom are calculated over timescales ranging from nanoseconds to microseconds using classical mechanics.
MD simulations provide a virtual movie of the polyamide-DNA interaction, allowing researchers to assess the stability of the complex. After the polyamide binds to the DNA minor groove, simulations can track how the complex fluctuates and adapts. Key metrics, such as the Root Mean Square Deviation (RMSD) of the atoms from their starting positions, are calculated to quantify the stability of both the polyamide and the DNA helix. A stable complex will show low RMSD values over the course of the simulation, indicating that the polyamide remains securely bound in the minor groove. These simulations also reveal how the polyamide might induce conformational changes in the DNA, such as bending or widening of the minor groove. researchgate.net
Table 2: Conceptual RMSD Values from MD Simulations for Polyamide-DNA Complexes This table illustrates the type of data obtained from MD simulations to assess binding stability.
| System | Average RMSD (Å) | Interpretation |
| Polyamide in Cognate DNA Site | 1.0 – 2.0 | Low fluctuation, indicating a stable and persistent binding mode. |
| Polyamide in Mismatch DNA Site | > 3.0 | High fluctuation, suggesting unstable or transient binding. |
| DNA Helix (Bound) | 1.5 – 2.5 | DNA structure remains stable in the B-form upon polyamide binding. researchgate.net |
A significant advantage of MD simulations is their ability to model the entire binding process. Simulations can be initiated with the ImPyPyPy-Dp polyamide placed at a distance from the DNA. Over the simulation time, the polyamide can be observed to diffuse, encounter the DNA, and slide along the minor groove until it recognizes and binds to its specific target sequence.
These simulations reveal the detailed mechanism of recognition, including the role of water molecules that must be displaced from the minor groove and the stepwise formation of hydrogen bonds between the polyamide's amide groups and the edges of the DNA base pairs. By visualizing these binding pathways, researchers can understand the kinetic and thermodynamic factors that drive the sequence-specific recognition process. researchgate.netnih.gov
Electrostatic Potential Map Analysis of Polyamide-DNA Interfaces
Theoretical studies and computational modeling are employed to generate MEP maps, which visualize the electrostatic potential on the molecular surface. In these maps, regions of negative potential, typically colored red, are concentrated along the phosphate (B84403) backbone of the DNA, while the interior of the minor groove presents a less negative potential. The polyamide, on the other hand, exhibits a positive electrostatic potential, particularly around the protonated amine of the Dp tail and the amide protons. This positive potential is often depicted in blue.
The binding of ImPyPyPy-Dp into the DNA minor groove is driven by the favorable electrostatic interactions between the negatively charged DNA and the positively charged polyamide. The MEP map of the complex would reveal a precise electrostatic complementarity at the binding interface. The positive potential of the polyamide aligns with the negative potential of the minor groove floor and walls, maximizing electrostatic attraction and contributing significantly to the binding affinity.
Computational Modeling for Rational Polyamide Design
The development of sequence-specific DNA binding agents like ImPyPyPy-Dp trifluoroacetate (B77799) is heavily reliant on computational modeling to guide their rational design. The goal is to create molecules with high affinity and specificity for a target DNA sequence. This process involves a multi-step computational workflow that evaluates potential polyamide candidates before their synthesis.
A typical computational design protocol for a polyamide like ImPyPyPy-Dp would involve the following stages:
Target Sequence Selection and Initial Polyamide Design: The process begins with the identification of a target DNA sequence. Based on the established pairing rules (Im/Py recognizes G-C, Py/Im recognizes C-G, and Py/Py is degenerate for A-T/T-A), an initial polyamide sequence is designed.
Molecular Modeling and Docking: A three-dimensional model of the designed polyamide and the target DNA duplex is constructed. Molecular docking simulations are then performed to predict the preferred binding orientation of the polyamide in the DNA minor groove. These simulations utilize scoring functions to estimate the binding affinity of different poses.
Molecular Dynamics (MD) Simulations: The most promising docked complex is then subjected to all-atom molecular dynamics simulations in a simulated aqueous environment. nih.gov MD simulations provide a dynamic view of the polyamide-DNA complex, allowing for the assessment of its stability, conformational changes, and the detailed interactions at the atomic level over time. Commonly used software packages for these simulations include AMBER, CHARMM, and GROMACS, with specialized force fields developed for nucleic acids and proteins.
Free Energy Calculations: To obtain a more quantitative measure of binding affinity, free energy calculation methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are employed. These methods calculate the free energy of binding by analyzing snapshots from the MD trajectory. For even higher accuracy, more computationally intensive methods like thermodynamic integration or free energy perturbation can be used.
Analysis of Binding Specificity: To assess the specificity of the designed polyamide, the computational analysis is repeated with mismatched DNA sequences. By comparing the calculated binding free energies for the target and non-target sequences, the selectivity of the polyamide can be predicted. A larger difference in binding free energy indicates higher specificity.
The insights gained from these computational studies, such as binding affinity, structural stability, and specific hydrogen bonding patterns, guide the iterative refinement of the polyamide design to optimize its DNA recognition properties.
Below is a representative table of thermodynamic data for the binding of a similar hairpin polyamide to its target DNA sequence, illustrating the type of data generated through experimental validation of computationally designed molecules.
| DNA Sequence | Binding Affinity (K_a) [M⁻¹] | ΔG [kcal/mol] | ΔH [kcal/mol] | -TΔS [kcal/mol] |
| 5'-AGTACT-3' | 1.2 x 10⁸ | -11.0 | -15.0 | 4.0 |
| 5'-AGGACT-3' (Mismatch) | 5.0 x 10⁶ | -9.1 | -12.5 | 3.4 |
| 5'-ATTACT-3' (Mismatch) | 8.0 x 10⁶ | -9.4 | -13.0 | 3.6 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing ImPyPyPy-Dp trifluoroacetate in laboratory settings?
- Methodology : Synthesis protocols should include trifluoroacetylation reactions under anhydrous conditions, monitored via nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., -NMR for trifluoroacetate groups) . Purity assessment can be performed using high-performance liquid chromatography (HPLC) with UV detection, calibrated against standard reference materials .
Q. How can researchers quantify this compound in biological or environmental samples?
- Methodology : Fluorometric assays optimized for trifluoroacetate derivatives are recommended. For example, adapt protocols from DHAP assay kits by replacing specific substrates with this compound, ensuring calibration curves are validated against known concentrations . Cross-contamination must be avoided using separate pipette tips and rigorous wash steps .
Q. What analytical techniques are critical for assessing the purity of this compound?
- Methodology : Combine mass spectrometry (MS) for molecular weight confirmation and gas chromatography (GC) for volatile impurity detection. Batch-specific certificates of analysis (COA) should include residual solvent levels (e.g., acetone, methanol) per USP guidelines .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?
- Methodology : Use accelerated stability testing with controlled environmental chambers. Monitor degradation products via LC-MS and correlate findings with Arrhenius kinetics models. Include negative controls (e.g., solvent-only samples) to distinguish compound-specific degradation from background noise .
Q. How can contradictions in experimental data on this compound’s reactivity be resolved?
- Methodology : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental variables. For example, discrepancies in reaction yields may arise from trace moisture; replicate experiments under strictly anhydrous conditions and use statistical tools (e.g., ANOVA) to validate reproducibility .
Q. What methodologies are suitable for studying the environmental fate of this compound in aquatic systems?
- Methodology : Conduct laboratory-scale biodegradation studies using OECD 301 protocols. Measure half-life in water-sediment systems via LC-MS/MS and compare with computational models (e.g., EPI Suite) to predict bioaccumulation potential. Include abiotic controls to differentiate microbial vs. chemical degradation .
Q. How can this compound research be integrated into broader theoretical frameworks, such as metabolic pathway analysis?
- Methodology : Link experimental data to existing biochemical theories (e.g., enzyme inhibition kinetics) using tools like Michaelis-Menten modeling. Cross-reference findings with public databases (PubChem, ChEBI) to identify analogous compounds and hypothesize mechanistic pathways .
Data Presentation and Validation Guidelines
- Tables : Include batch-specific purity data (e.g., HPLC peak area percentages) and stability study results (e.g., degradation rates at 25°C vs. 40°C).
- Figures : Use chromatograms overlays to visualize purity and degradation trends.
- Validation : Adhere to ICH Q2(R1) guidelines for analytical method validation, including specificity, linearity, and precision metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
